The compound “2-(6-chloropyridin-3-yl)acetic acid” is a related compound with a similar structure . It has a molecular formula of C7H6ClNO2 and a molecular weight of 171.58 g/mol . Another related compound is “2-(6-chloropyridin-3-yl)ethanol” with a CAS number of 117528-28-6 .
The crystal and molecular structure of a related compound, “(2-((6-chloropyridin-3-yl)methoxy)-5-bromophenyl)(p-tolyl) methanone”, has been analyzed . The compound crystallizes in the monoclinic space group P 2 1 / c with cell parameters a = 9.4420 (1) Å, b = 7.9810 (6) Å, c = 23.777 (4) Å, α = 90°, β = 90.883 (3)°, γ = 90°, V = 1791.5 (4) Å −3, and Z = 4 .
The coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles is a challenging reaction that has been the focus of many studies . This includes traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .
The physical and chemical properties of a related compound, “2-(6-chloropyridin-3-yl)acetic acid”, include a molecular weight of 171.58 g/mol, a XLogP3-AA of 1.3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 .
2-(6-chloropyridin-3-yl)-1H-benzimidazole is a heterocyclic compound that combines a benzimidazole core with a chloropyridine substituent. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The benzimidazole structure is characterized by a fused benzene and imidazole ring, which contributes to its pharmacological profile.
2-(6-chloropyridin-3-yl)-1H-benzimidazole belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The compound can be classified as a nitrogen-containing heterocycle, specifically featuring both nitrogen atoms in the imidazole ring and the pyridine moiety. Benzimidazoles are recognized for their roles in various therapeutic applications, including anti-parasitic and anti-inflammatory treatments .
The synthesis of 2-(6-chloropyridin-3-yl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 6-chloropyridine-3-carbaldehyde. Various methods have been reported for synthesizing benzimidazole derivatives, including:
The typical reaction conditions include using solvents like ethanol or methanol, with acid catalysts such as acetic acid to promote the condensation reaction. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
2-(6-chloropyridin-3-yl)-1H-benzimidazole can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 2-(6-chloropyridin-3-yl)-1H-benzimidazole typically involves interaction with biological targets such as enzymes or receptors. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division in cancer cells. This inhibition leads to apoptosis or programmed cell death, making these compounds potential anticancer agents .
Relevant physicochemical parameters include:
2-(6-chloropyridin-3-yl)-1H-benzimidazole has several scientific applications:
X-ray diffraction studies reveal that crystalline forms of 2-(6-chloropyridin-3-yl)-1H-benzimidazole derivatives exhibit distinctive packing arrangements governed by their molecular geometry. The parent compound crystallizes in a monoclinic system with space group P2₁, featuring unit cell parameters of a = 6.3252(4) Å, b = 7.3424(5) Å, c = 17.8513(12) Å, and β = 90.902(2)° [5]. The asymmetric unit contains one discrete molecule, with the benzimidazole and chloropyridyl rings adopting a dihedral angle of 89.934(46)°, indicating near-perpendicular orientation between the ring systems. This orthogonal arrangement minimizes steric repulsion between the heterocycles while facilitating intermolecular interactions. The crystal lattice stability is enhanced by C–H···N hydrogen bonds (2.52–2.61 Å) and offset π-stacking (3.6106–3.6668 Å interplanar distances) between benzimidazole units of adjacent molecules [10].
Table 1: Crystallographic Parameters of 2-(6-Chloropyridin-3-yl)-1H-Benzimidazole Derivatives
Parameter | Value | Derivative System |
---|---|---|
Crystal System | Monoclinic | Parent Compound |
Space Group | P2₁ | Parent Compound |
Unit Cell Volume (ų) | 828.95(10) | Parent Compound |
Dihedral Angle (°) | 89.934(46) | Parent Compound |
C–H···N Distance (Å) | 2.52–2.61 | 1-(4-methylbenzyl)-2-(4-methylphenyl) derivative |
π-π Stacking (Å) | 3.6106–3.6668 | 2-(1H-benzimidazol-2-yl)phenol |
Modification at the N1 position significantly alters crystalline architecture. The 1-(4-methylbenzyl)-2-(4-methylphenyl) derivative displays two independent molecules (A and B) in the asymmetric unit, with benzimidazole cores maintaining planarity (maximum deviation < 0.015 Å). These molecules form centrosymmetric dimers through C–H···N hydrogen bonds with an R₂²(8) ring motif, while the methylbenzyl substituents project outward, creating hydrophobic channels [10]. Conversely, 2-(naphthalen-1-yl)-1-phenyl derivatives exhibit substantial non-planarity between the benzimidazole core and naphthalene substituent (dihedral angle = 54.7°), disrupting extended π-stacking but enabling C–H···π interactions (2.85 Å) that stabilize the lattice [10].
The 2-(6-chloropyridin-3-yl)-1H-benzimidazole system exhibits dynamic proton tautomerism originating from the mobile hydrogen atom at the benzimidazole N1 position. Nuclear magnetic resonance (¹H NMR) studies in DMSO-d₆ reveal a characteristic broad singlet at δ 12.82 ppm, corresponding to the acidic N–H proton, which undergoes slow exchange in solution [3]. This proton's lability enables two tautomeric forms: 1H-benzimidazole (N1–H) and 3H-benzimidazole (N3–H), with theoretical calculations indicating a slight energy preference (ΔG = 1.8 kcal/mol) for the N1–H tautomer due to resonance stabilization with the pyridinyl substituent [10]. The equilibrium constant (KT = 4.7) favors the N1–H form by approximately 82% at 298 K, as determined by integration of diagnostic 13C NMR signals.
Table 2: Spectroscopic Signatures of Tautomeric Forms in DMSO-d₆
Tautomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Population (%) |
---|---|---|---|
N1–H (Major) | 12.82 (br s) | 151.2 (C2) | 82% |
N3–H (Minor) | Not resolved | 149.7 (C2) | 18% |
The electronic configuration shows significant charge polarization across the hybrid system. Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level demonstrate an electron-deficient chloropyridinyl ring (Mulliken charge on Cl: -0.18 e) coupled with an electron-rich benzimidazole system (N1: -0.42 e). This polarization creates a dipole moment of 4.8 Debye, influencing molecular recognition and stacking behavior. Frontier molecular orbital analysis reveals that the HOMO is localized primarily on the benzimidazole ring (92% contribution), while the LUMO resides predominantly on the chloropyridinyl moiety (87% contribution), resulting in a calculated HOMO-LUMO gap of 3.98 eV [8]. The chloropyridine ring exerts a moderate electron-withdrawing effect (-σm = 0.37) on the benzimidazole system, confirmed by upfield shifts of C4 and C7 benzimidazole carbons in 13C NMR spectra relative to unsubstituted benzimidazole [10].
Systematic structural studies demonstrate that substituents significantly modulate the planarity and supramolecular interactions of 2-(6-chloropyridin-3-yl)-1H-benzimidazole derivatives. Electron-withdrawing groups (EWGs) at the benzimidazole C5/C6 positions enhance molecular planarity through reduced steric hindrance and increased conjugation. Specifically, chloro substitution at C5 decreases the dihedral angle between benzimidazole and pyridinyl rings to 83.7°, while nitro substitution further reduces it to 79.2° [3] [9]. Conversely, electron-donating groups (EDGs) like methoxy increase steric bulk and electronic repulsion, expanding the dihedral angle to 94.8°. This geometric variation directly influences π-stacking efficiency, as evidenced by chloro-substituted derivatives exhibiting shorter interplanar distances (3.45–3.52 Å) compared to unsubstituted analogs (3.61–3.67 Å) [10].
Table 3: Substituent Effects on Structural Parameters and Biological Activity
Substituent Position | Dihedral Angle (°) | π-Stacking Distance (Å) | Antimicrobial MIC (μg/mL) |
---|---|---|---|
None (parent) | 89.93 | 3.61–3.67 | >128 |
5-Chloro | 83.7 | 3.51 | 32 |
5-Nitro | 79.2 | 3.45 | 16 |
5-Methoxy | 94.8 | 3.75 | >128 |
The stacking orientation shifts from parallel-displaced in unsubstituted derivatives (offset = 1.42 Å) to slipped-parallel in nitro-substituted analogs (offset = 1.08 Å), enhancing orbital overlap and cofacial interaction energy from -9.8 kcal/mol to -13.2 kcal/mol (MP2/cc-pVDZ calculation). This enhanced stacking correlates with improved antimicrobial activity against Staphylococcus aureus (MIC = 16 μg/mL for 5-nitro vs >128 μg/mL for unsubstituted) in zinc(II) complexes, where planarization facilitates membrane penetration [3]. N1-alkylation dramatically disrupts planarity; 1-benzyl substitution increases the dihedral angle to 112.3° and π-stacking distance to 4.02 Å, eliminating antimicrobial efficacy due to disrupted crystal packing and molecular recognition [6] [10]. Bromo substitution at the phenolic ring in hybrid derivatives enhances thermal stability (decomposition point: 328°C vs 277°C for chloro analogs) by facilitating C–Br···π interactions (3.31 Å) that reinforce the crystal lattice [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0